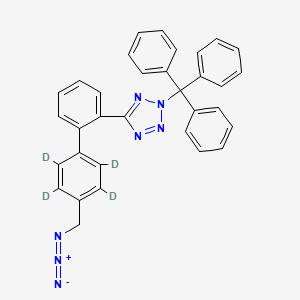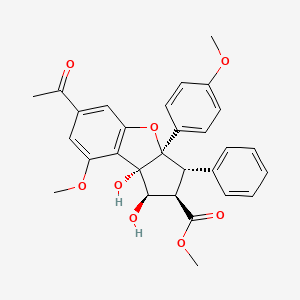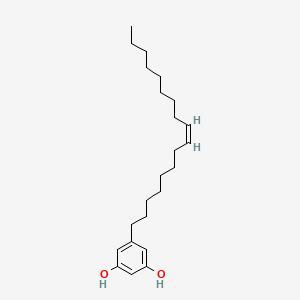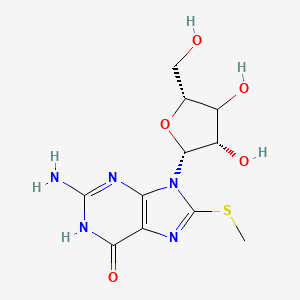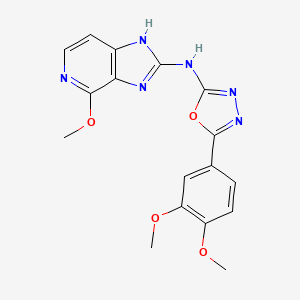
Hif-1/2|A-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hif-1/2|A-IN-1 is a compound that acts as an inhibitor of hypoxia-inducible factor 1 and hypoxia-inducible factor 2. Hypoxia-inducible factors are transcription factors that respond to changes in cellular oxygen levels. They play a crucial role in cellular adaptation to hypoxia by regulating the expression of genes involved in angiogenesis, metabolism, and cell survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hif-1/2|A-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The production methods are designed to be cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: Hif-1/2|A-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent environment .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products often include modified versions of the original compound with enhanced or altered biological activity .
Aplicaciones Científicas De Investigación
Hif-1/2|A-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of hypoxia-inducible factor inhibition and to develop new therapeutic agents. In biology, it helps researchers understand the role of hypoxia-inducible factors in cellular processes and disease states .
In medicine, this compound is being investigated for its potential to treat various diseases, including cancer, ischemic diseases, and inflammatory conditions. Its ability to inhibit hypoxia-inducible factors makes it a promising candidate for therapies aimed at reducing tumor growth and improving oxygen delivery to tissues .
In industry, this compound is used in the development of new drugs and therapeutic agents. Its unique properties make it valuable for high-throughput screening and drug discovery efforts .
Mecanismo De Acción
Hif-1/2|A-IN-1 exerts its effects by inhibiting the activity of hypoxia-inducible factor 1 and hypoxia-inducible factor 2. These transcription factors are responsible for regulating the expression of genes involved in the cellular response to hypoxia. By inhibiting hypoxia-inducible factor activity, this compound disrupts the hypoxia signaling pathway, leading to reduced angiogenesis, altered metabolism, and decreased cell survival .
The molecular targets of this compound include the hypoxia-inducible factor alpha subunits, which are stabilized and activated under low oxygen conditions. The compound binds to these subunits, preventing their dimerization with the beta subunits and subsequent activation of target genes .
Comparación Con Compuestos Similares
Hif-1/2|A-IN-1 is unique in its dual inhibition of both hypoxia-inducible factor 1 and hypoxia-inducible factor 2. This distinguishes it from other hypoxia-inducible factor inhibitors that target only one of the factors. Similar compounds include ganetespib, topotecan, PX-478, aminoflavone, and fluorine-19-fluorodeoxyglucose .
These compounds also inhibit hypoxia-inducible factor activity but may differ in their specificity, potency, and mechanisms of action. This compound’s ability to target both hypoxia-inducible factor 1 and hypoxia-inducible factor 2 makes it a versatile and potentially more effective therapeutic agent .
Propiedades
Fórmula molecular |
C17H16N6O4 |
|---|---|
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
5-(3,4-dimethoxyphenyl)-N-(4-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H16N6O4/c1-24-11-5-4-9(8-12(11)25-2)14-22-23-17(27-14)21-16-19-10-6-7-18-15(26-3)13(10)20-16/h4-8H,1-3H3,(H2,19,20,21,23) |
Clave InChI |
XDRGZNHVBJAQGG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC3=NC4=C(N3)C=CN=C4OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


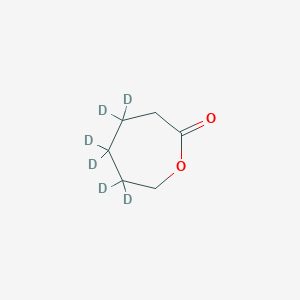
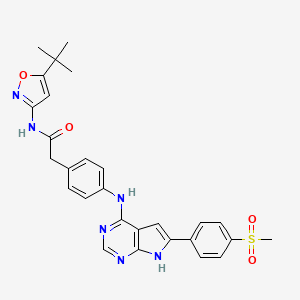
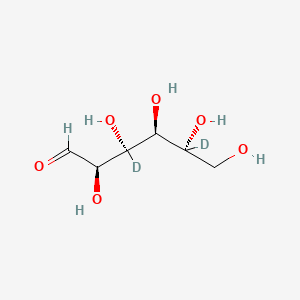
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15140564.png)
![5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15140577.png)

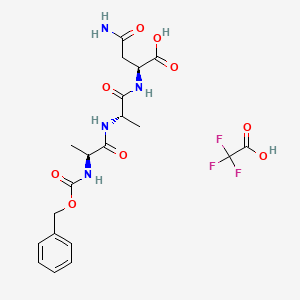
![[Ala9,10, Lys11,12] Glycogen Synthase (1-12)](/img/structure/B15140598.png)
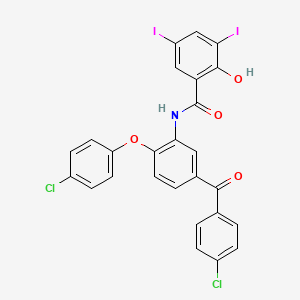
![[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140605.png)
